An In-depth Technical Guide to 3-Fluoro-5-iodopyridine (CAS Number 757950-13-3)
An In-depth Technical Guide to 3-Fluoro-5-iodopyridine (CAS Number 757950-13-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 3-Fluoro-5-iodopyridine. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science due to the unique reactivity conferred by its halogen substituents. The strategic placement of both a fluorine and an iodine atom on the pyridine ring allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).
Core Physicochemical Properties
The fundamental physicochemical properties of 3-Fluoro-5-iodopyridine are summarized in the table below, providing a ready reference for experimental design and evaluation.
| Property | Value | Reference(s) |
| CAS Number | 757950-13-3 | [1][2] |
| Molecular Formula | C₅H₃FIN | [1][2] |
| Molecular Weight | 222.99 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 32-35 °C | [1] |
| Boiling Point | 196.2 °C at 760 mmHg | [1][2] |
| Density | 2.046 g/cm³ | [2] |
| Refractive Index | 1.599 | [2] |
| Flash Point | 72.5 °C | [2] |
| InChI Key | MMJSSIRVEYQWMU-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis: Sandmeyer Reaction
This method involves the diazotization of 3-fluoro-5-aminopyridine followed by iodination.
Caption: Proposed synthetic route to 3-Fluoro-5-iodopyridine.
Experimental Protocol (Adapted from the synthesis of 3-Fluoro-4-iodopyridine):
1. Diazotization:
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In a suitable reaction vessel, prepare a solution of sulfuric acid in water and cool it to 0-5 °C in an ice-salt bath.
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To this cooled acidic solution, add 3-fluoro-5-aminopyridine portion-wise, ensuring the temperature remains below 10 °C.
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Prepare a solution of sodium nitrite in deionized water.
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Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.
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After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
2. Iodination:
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Prepare a solution of potassium iodide in deionized water.
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Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.
3. Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude 3-Fluoro-5-iodopyridine can be further purified by column chromatography on silica gel or by recrystallization.
Reactivity and Applications in Drug Discovery
The C-I bond in 3-Fluoro-5-iodopyridine is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of diverse libraries of compounds for biological screening. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final molecules.
Caption: Functionalization workflow of 3-Fluoro-5-iodopyridine.
Key Experimental Protocols for Cross-Coupling Reactions
The following are general protocols for key palladium-catalyzed cross-coupling reactions, which can be optimized for specific substrates.
| Reaction | General Protocol |
| Suzuki-Miyaura Coupling | Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon), combine 3-Fluoro-5-iodopyridine (1.0 equiv.), an aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv.).Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv.).Solvent and Reaction Conditions: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Heat the reaction mixture, usually to 80-100 °C, and stir until completion (monitored by TLC or LC-MS).Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography. |
| Sonogashira Coupling | Reagent Preparation: To a solution of 3-Fluoro-5-iodopyridine (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.01-0.05 equiv.), and a copper(I) co-catalyst, typically CuI (0.02-0.10 equiv.).Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography. |
| Buchwald-Hartwig Amination | Reagent Preparation: In a dry, inert-atmosphere glovebox or Schlenk tube, combine a palladium precursor, such as Pd(OAc)₂ (0.01-0.05 equiv.), and a suitable phosphine ligand (e.g., BINAP, Xantphos) (1.1-1.2 equiv. relative to Pd).Reactant Addition: Add 3-Fluoro-5-iodopyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate (1.5-2.5 equiv.).Solvent and Reaction Conditions: Add an anhydrous, degassed solvent such as toluene or dioxane. Heat the mixture, typically between 80-110 °C, until the reaction is complete.Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. Purify the crude material by silica gel column chromatography. |
Safety Information
3-Fluoro-5-iodopyridine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
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Hazard Pictogram: GHS07 (Harmful)
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Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.
